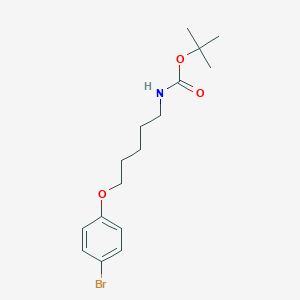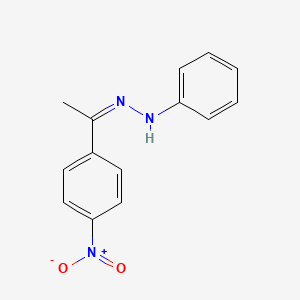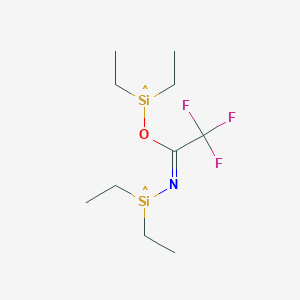
Ethanimidic acid,N-(diethylsilyl)-2,2,2-trifluoro-,diethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester is a specialized organic compound characterized by the presence of both silyl and trifluoro groups. This compound is notable for its unique chemical structure, which combines the properties of ethanimidic acid with the stability and reactivity of silyl and trifluoro groups. It is used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester typically involves the esterification of ethanimidic acid with diethylsilyl and trifluoro groups. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in the presence of an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the silyl or trifluoro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanimidic acid derivatives.
Applications De Recherche Scientifique
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester involves its interaction with various molecular targets. The silyl and trifluoro groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanimidic acid, N-(trimethylsilyl)-, trimethylsilyl ester
- Ethanimidic acid, N-methyl-, methyl ester
Uniqueness
Ethanimidic acid, N-(diethylsilyl)-2,2,2-trifluoro-, diethylsilyl ester is unique due to the presence of both diethylsilyl and trifluoro groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C10H20F3NOSi2 |
|---|---|
Poids moléculaire |
283.44 g/mol |
InChI |
InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3/b14-9- |
Clé InChI |
AERQTNAPNFAWTR-ZROIWOOFSA-N |
SMILES isomérique |
CC[Si](CC)/N=C(/C(F)(F)F)\O[Si](CC)CC |
SMILES canonique |
CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


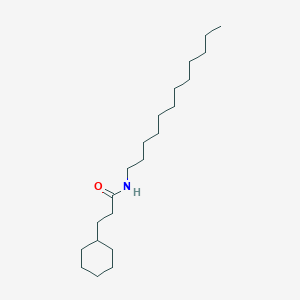



![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
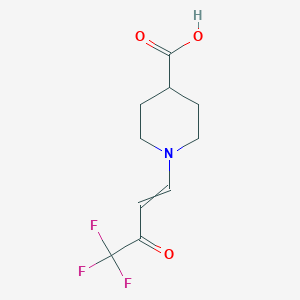
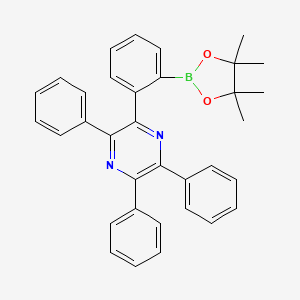
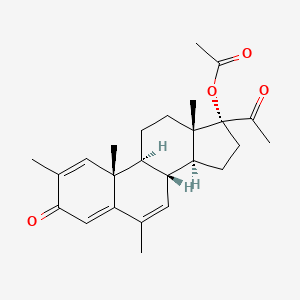
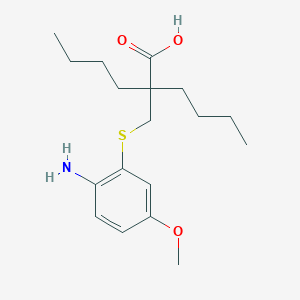
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

